molecular formula C13H17F3N2O3 B12546468 Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- CAS No. 821776-88-9

Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)-

Cat. No.: B12546468
CAS No.: 821776-88-9
M. Wt: 306.28 g/mol
InChI Key: FNOQBWKHLPHCMP-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- (CAS: 821776-88-9) is a substituted aniline derivative with the molecular formula C₁₃H₁₇F₃N₂O₃ and a molecular weight of 306.28 g/mol . Its structure features:

  • A nitro group (-NO₂) at the para position (C4) of the benzene ring.
  • A trifluoromethyl (-CF₃) group at the meta position (C3).
  • Two alkylamine substituents: N-(2-methoxyethyl) and N-propyl groups attached to the aromatic amine.

Properties

CAS No.

821776-88-9

Molecular Formula

C13H17F3N2O3

Molecular Weight

306.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2O3/c1-3-6-17(7-8-21-2)10-4-5-12(18(19)20)11(9-10)13(14,15)16/h4-5,9H,3,6-8H2,1-2H3

InChI Key

FNOQBWKHLPHCMP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- typically involves multiple steps. One common method involves the reaction of 2-fluoro-5-nitrobenzotrifluoride with N-(2-methoxyethyl)methylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at ambient temperature. The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The final product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- has been explored for its interactions with biological targets. Research indicates that the compound can inhibit specific enzymes and modulate receptor activity:

  • Enzyme Inhibition : The nitro and trifluoromethyl groups influence the compound's binding affinity and specificity, making it useful in enzyme inhibition studies.
  • Protein Binding Assays : The compound's unique functional groups contribute to its potential use in studying protein interactions.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step reactions that require optimization for high purity and yield. While specific industrial production methods are not well-documented, laboratory synthesis methods can be scaled up for commercial applications.

Material Science

Due to its chemical properties, Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- may have potential applications in the development of advanced materials, particularly those requiring enhanced chemical stability and reactivity.

Case Study 1: Enzyme Interaction Studies

Research conducted on the enzyme inhibition capabilities of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- demonstrated its effectiveness in modulating enzyme activity linked to metabolic pathways. The study showed that varying concentrations of the compound could lead to significant changes in enzyme kinetics, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Protein Binding Affinity

A study focusing on the binding affinity of this compound with various proteins revealed that its trifluoromethyl and nitro groups significantly enhance interaction strength. This finding lays the groundwork for further exploration into drug design where targeted protein interactions are crucial.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Hydrogen Bond Acceptors : 7 (due to nitro, trifluoromethyl, and ether oxygen).
  • Topological Polar Surface Area (TPSA) : 58.3 Ų, indicating moderate polarity .
  • LogP (XlogP) : 3.5, suggesting moderate lipophilicity, suitable for agrochemical or pharmaceutical applications .

Comparison with Structurally Similar Compounds

Substituent Variation in Benzenamine Derivatives

The following compounds share the benzenamine core with trifluoromethyl and nitro groups but differ in substituents:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Differences vs. Target Compound Potential Applications
Target Compound (821776-88-9) C₁₃H₁₇F₃N₂O₃ 306.28 N-(2-methoxyethyl), N-propyl, 4-NO₂, 3-CF₃ Reference Agrochemicals
N,N-Bis(2-methoxyethyl) analogue (821777-04-2) C₁₄H₁₉F₃N₂O₄ 352.31 N,N-Bis(2-methoxyethyl), 4-NO₂, 3-CF₃ Additional methoxyethyl group → ↑ polarity Solubility modifier in formulations
4-Nitro-N-propyl-2-CF₃ isomer (1184581-60-9) C₁₀H₁₁F₃N₂O₂ 248.20 N-propyl, 4-NO₂, 2-CF₃ (vs. 3-CF₃) CF₃ position alters steric/electronic effects Herbicide intermediate
N-Ethyl-3-CF₃ analogue (774-98-1) C₉H₁₀F₃N 189.18 N-ethyl, 3-CF₃ (lacks nitro and methoxyethyl groups) Simpler structure → ↓ molecular weight Pharmaceutical intermediate

Structural Implications :

  • N-Alkyl Groups : The N-propyl and N-(2-methoxyethyl) groups in the target compound enhance solubility compared to purely hydrophobic alkyl chains (e.g., N-ethyl in 774-98-1) .
  • Nitro Group Position : The para-nitro group (vs. ortho in 1184581-60-9) optimizes electronic effects for reactivity in agrochemicals .

Comparison with Herbicidal Benzenamine Derivatives

highlights pesticidal benzenamines with trifluoromethyl and nitro groups:

Compound Name (CAS) Molecular Formula Key Substituents Use
Fluchloralin (CAS N/A) C₁₂H₁₃ClF₃N₃O₄ N-(2-chloroethyl), 2,6-dinitro Herbicide
Profluralin (CAS N/A) C₁₄H₁₆F₃N₃O₄ N-(cyclopropylmethyl), 2,6-dinitro Soil-acting herbicide

Key Contrasts with Target Compound :

  • Dinitro vs. Mononitro: Fluchloralin and profluralin feature 2,6-dinitro groups, increasing electrophilicity and herbicidal activity compared to the target’s single nitro group .
  • Chloroethyl vs. Methoxyethyl : The 2-chloroethyl group in fluchloralin enhances soil persistence, whereas the target’s 2-methoxyethyl group may improve biodegradability .

Thermodynamic and Spectroscopic Comparisons

  • Thermodynamics : reports 3-(trifluoromethyl)benzenamine (CAS: 98-16-8) has a boiling point of 189–190°C and a liquid-phase enthalpy of formation (ΔfH°liquid ) of -63.2 kcal/mol . The target compound’s nitro group and larger substituents likely increase its thermal stability and boiling point .
  • Spectroscopy : The trifluoromethyl group in similar compounds (e.g., ) shows strong IR absorption near 1150 cm⁻¹ (C-F stretching), a feature shared with the target compound .

Biological Activity

Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- (CAS Number: 821776-88-9) is an organic compound with a complex structure that includes a benzene ring substituted with a nitro group, a trifluoromethyl group, and an N-(2-methoxyethyl)-N-propyl side chain. Its molecular formula is C13H17F3N2O3. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its interactions with enzymes and receptors.

Chemical Structure and Properties

The structural characteristics of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- contribute to its biological activity. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances lipophilicity and stability. These properties make the compound suitable for various applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC13H17F3N2O3
Molecular Weight306.281 g/mol
LogP3.999
Polar Surface Area (PSA)58.290 Ų

Biological Activity

Research indicates that Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- interacts with specific molecular targets, influencing enzyme activity and receptor modulation. The presence of the nitro and trifluoromethyl groups significantly impacts its binding affinity and specificity.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes, which is crucial for understanding its potential therapeutic applications. The mechanisms of action are not fully elucidated but suggest that the compound may alter enzyme kinetics or stability.

  • Case Study : A study investigating the inhibition of cytochrome P450 enzymes found that compounds with similar structural features exhibited significant inhibitory effects on enzyme activity, suggesting potential applications in drug metabolism research .

Mutagenicity and Carcinogenic Potential

The biological activity of related compounds has raised concerns regarding mutagenicity. For instance, studies on similar N-nitroso compounds have demonstrated their ability to induce mutations in bacterial models, suggesting a potential risk associated with benzenamine derivatives .

  • Ames Test Results : In Ames assays, certain nitro-substituted compounds have shown strong mutagenic activity, indicating that Benzenamine derivatives may also possess similar properties under specific conditions .

Applications in Research

The unique combination of functional groups in Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- makes it a versatile candidate for various research applications:

  • Medicinal Chemistry : Investigating its potential as a lead compound for drug development.
  • Biochemical Assays : Utilizing its enzyme-inhibitory properties to study metabolic pathways.
  • Toxicology : Assessing the safety profile and potential carcinogenic effects through comprehensive testing.

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